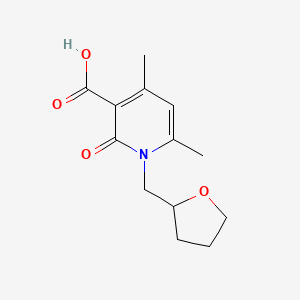

4,6-dimethyl-2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydropyridine-3-carboxylic acid

Description

This compound belongs to the 2-oxo-1,2-dihydropyridine-3-carboxylic acid family, characterized by a pyridone core substituted with methyl groups at positions 4 and 6 and a tetrahydrofuran-2-ylmethyl group at the N-1 position.

Propriétés

IUPAC Name |

4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-8-6-9(2)14(7-10-4-3-5-18-10)12(15)11(8)13(16)17/h6,10H,3-5,7H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRZFELTDTVJLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include the formation of the pyridine ring, introduction of the tetrahydrofuran moiety, and functionalization of the carboxylic acid group. Detailed synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical literature or patents.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This may include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4,6-dimethyl-2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridine carboxylic acids exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study highlighted the synthesis of novel dihydropyridine derivatives that demonstrated the ability to overcome multidrug resistance in tumor cells. The mechanism of action is believed to involve the inhibition of specific enzymes that contribute to drug resistance, thus enhancing the efficacy of existing chemotherapeutics .

Antibacterial Properties

Compounds similar to 4,6-dimethyl-2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydropyridine-3-carboxylic acid have been studied for their antibacterial properties. Research has shown that certain derivatives possess activity against Gram-positive and Gram-negative bacteria. The structural modifications at the dihydropyridine core are crucial for enhancing antibacterial efficacy .

Cardiovascular Health

Dihydropyridine derivatives are known calcium channel blockers, which are used in treating hypertension and angina. The compound's ability to modulate calcium influx in cardiac and smooth muscle cells makes it a candidate for further development in cardiovascular therapies .

Agricultural Applications

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to inhibit specific enzymes in pests. Research indicates that derivatives can effectively reduce pest populations while being less harmful to beneficial insects. This selectivity is crucial for sustainable agricultural practices .

Plant Growth Regulation

Studies have suggested that certain dihydropyridine compounds can act as plant growth regulators, promoting root development and improving stress tolerance in plants. This application could enhance crop yields under adverse environmental conditions .

Material Science Applications

Polymer Synthesis

The unique chemical structure of this compound allows for its use in synthesizing novel polymers with enhanced mechanical properties. These polymers can be utilized in various applications ranging from packaging materials to biomedical devices .

Nanomaterials Development

Recent advancements have explored the use of this compound in the synthesis of nanomaterials. The incorporation of dihydropyridine derivatives into nanostructures has been shown to enhance their stability and functionality, making them suitable for applications in drug delivery systems and sensors .

Case Studies

Mécanisme D'action

The mechanism of action of 4,6-dimethyl-2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The N-1 substituent significantly influences molecular weight, solubility, and melting points. Key analogs and their properties are summarized below:

*Calculated based on structural similarity.

Key Observations :

- Aromatic vs. Oxygenated Substituents : Aryl groups (e.g., 4-methylphenyl in 6a) confer higher melting points due to π-π stacking, while oxygenated groups (e.g., tetrahydrofuran-2-ylmethyl) may lower melting points but improve solubility .

- Steric Effects : Bulky substituents like benzyl (Compound 6) reduce crystallinity, whereas smaller groups (e.g., cyclopropylmethyl) favor compact packing .

Activité Biologique

4,6-Dimethyl-2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and cellular proliferation. This article explores the compound's synthesis, cytotoxic effects, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis and Characterization

The compound can be synthesized through a series of chemical reactions involving dihydropyridine derivatives. For instance, a notable synthesis method involves the reaction of methyl 3-amino-5-bromo-2-methylbenzoate with dihydro-2H-pyran-4(3H)-one under reductive amination conditions, producing various dihydropyridine carboxylic acids . The characterization of these compounds is typically performed using spectroscopic methods such as NMR and mass spectrometry.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For example, compounds derived from this structure showed IC50 values in the range of 7.94 ± 1.6 μM to 9.24 ± 0.9 μM against the HCT-15 colon cancer cell line .

The cytotoxic effects are attributed to the compound's ability to induce apoptosis in cancer cells, potentially through interactions with key proteins involved in cell survival pathways.

The mechanism by which this compound exerts its biological effects is multifaceted:

- PARP Inhibition : Docking studies indicate that the compound interacts with PARP-1 (Poly (ADP-ribose) polymerase 1), a protein involved in DNA repair and cell survival. The binding affinity of the compound to PARP-1 suggests it could inhibit its activity, leading to increased apoptosis in cancer cells .

- Electrophilic Properties : The presence of electrophilic sites in the molecule enhances its reactivity with nucleophiles within biological systems, which may contribute to its anticancer properties .

- Molecular Electrostatic Potential : Analysis reveals that the compound has regions of negative and positive electrostatic potential that facilitate interactions with biological targets, enhancing its therapeutic efficacy against tumors .

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives in preclinical settings:

- Study on FaDu Cells : A study comparing the cytotoxicity of various dihydropyridine derivatives found that those similar to 4,6-dimethyl derivatives exhibited superior activity compared to standard chemotherapeutics like bleomycin .

- In Silico Studies : Computational modeling has shown that modifications to the dihydropyridine structure can enhance binding affinity to target proteins involved in cancer progression, suggesting a pathway for optimizing drug design .

Comparative Analysis

The following table summarizes key findings related to the biological activity of 4,6-dimethyl derivatives compared to other known compounds:

| Compound Name | IC50 (μM) | Target Protein | Mechanism |

|---|---|---|---|

| 4,6-Dimethyl Derivative | 7.94 ± 1.6 | PARP-1 | Inhibition leading to apoptosis |

| Bleomycin | ~10 | DNA | DNA strand breakage |

| Other Dihydropyridines | Varies | Various | Diverse mechanisms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.